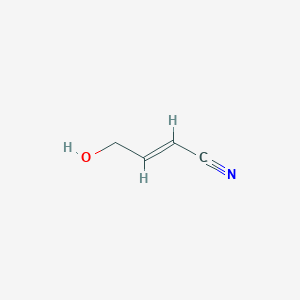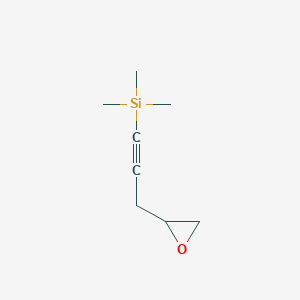
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C9H16OSi. It is characterized by the presence of a trimethylsilyl group attached to a propargyl ether, which in turn is connected to an epoxide ring. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with an epoxide-containing compound under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxiranes, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane exerts its effects involves its ability to participate in various chemical reactionsThese properties make the compound versatile in chemical synthesis and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but lacks the epoxide ring.
Trimethylsilylacetylene: Contains the trimethylsilyl group but does not have the propargyl ether or epoxide ring.
Trimethylsilylpropargyl alcohol: Similar but with a hydroxyl group instead of an epoxide.
Uniqueness
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane is unique due to the combination of the trimethylsilyl group, propargyl ether, and epoxide ring. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C8H14OSi |
|---|---|
Molekulargewicht |
154.28 g/mol |
IUPAC-Name |
trimethyl-[3-(oxiran-2-yl)prop-1-ynyl]silane |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)6-4-5-8-7-9-8/h8H,5,7H2,1-3H3 |
InChI-Schlüssel |
VMTZLISUVMPKNN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)
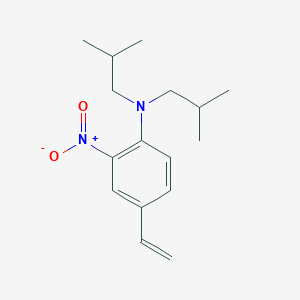
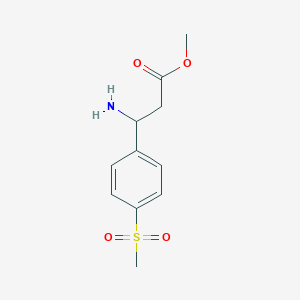
![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)
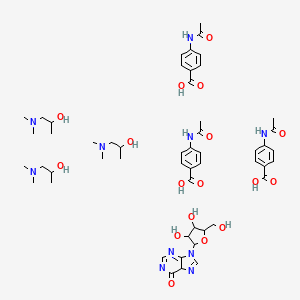
![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)
